Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate
Description
Chemical Identity and Structure Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate (CAS: 442865-55-6) is a heterocyclic compound with a molecular formula of C₂₅H₂₀N₄O₃S₂ and a molecular weight of 488.58 g/mol . Its structure integrates a triazoloquinoline core linked via a sulfanyl acetyl group to a 5-phenylthiophene-3-carboxylate ester (Figure 1).
Properties
IUPAC Name |
methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2/c1-15-12-21-27-28-25(29(21)19-11-7-6-10-17(15)19)33-14-22(30)26-23-18(24(31)32-2)13-20(34-23)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTGYWVISLXVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate (referred to as Compound 1) is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates several pharmacophoric elements known for their therapeutic properties, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of Compound 1, summarizing its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
Compound 1 is characterized by the following structural components:
- Triazole Ring : A five-membered ring known for its role in various biological activities.
- Quinoline Moiety : Often associated with antimalarial and antibacterial properties.
- Thiol Group : Enhances reactivity and potential interactions with biological targets.
The molecular formula of Compound 1 is with a molecular weight of approximately 398.50 g/mol .
Biological Activity Overview
The biological activity of Compound 1 has been investigated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that Compound 1 exhibits significant antibacterial and antifungal activity. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Candida albicans | 0.15 |
| Staphylococcus aureus | 0.30 |
These results suggest that Compound 1 is particularly effective against Gram-negative bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that Compound 1 exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values are detailed in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| HeLa | 10.0 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with key cellular pathways .
The proposed mechanism of action for Compound 1 includes:
- Inhibition of Protein Kinases : The triazole moiety is known to inhibit various kinases involved in cell signaling pathways.
- DNA Intercalation : The quinoline structure may allow for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The thiol group can participate in redox reactions leading to oxidative stress in microbial cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the structure significantly affect the biological activity:
- Substitution on the Quinoline Ring : Methyl groups enhance solubility and bioavailability.
- Thiol Group Positioning : Variations in the position of the thiol group influence antibacterial potency.
In a comparative analysis, compounds with additional electron-donating groups showed increased activity against both microbial and cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of Compound 1:
- Study on Bacterial Infections : In a model of bacterial infection using E. coli, administration of Compound 1 resulted in a significant reduction in bacterial load compared to controls.
- Cancer Treatment Efficacy : In xenograft models of breast cancer, treatment with Compound 1 led to tumor regression, supporting its potential as an anticancer agent.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example:
- Cell Line Testing : Compounds derived from similar scaffolds have demonstrated IC50 values in the low micromolar range against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines, indicating strong antiproliferative effects .
- Mechanism of Action : The proposed mechanism involves the targeting of specific cellular pathways associated with cancer cell proliferation and survival. The quinoxaline scaffold is believed to interact with critical active sites within these pathways .
Anti-inflammatory Properties
In addition to anticancer properties, some studies suggest that related compounds may possess anti-inflammatory effects. In silico docking studies have indicated potential inhibition of enzymes like 5-lipoxygenase, which plays a role in inflammatory processes .
Anticancer Efficacy in Colorectal Cancer
A study conducted on methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate derivatives showed promising results:
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.9 | HCT-116 |
| Compound B | 7.52 | MCF-7 |
These results suggest that modifications to the side chains can significantly influence biological activity while maintaining selectivity towards cancerous cells .
In Silico Studies for Anti-inflammatory Activity
Computational studies have modeled the interaction of similar compounds with 5-lipoxygenase:
| Compound | Binding Energy (kcal/mol) | Target |
|---|---|---|
| Compound C | -9.5 | 5-lipoxygenase |
| Compound D | -8.7 | 5-lipoxygenase |
These findings indicate that specific structural features are crucial for binding affinity and could guide future modifications aimed at enhancing therapeutic efficacy .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Differences
Triazoloquinoline vs. Triazine Derivatives
- Target Compound vs. Metsulfuron-methyl: The triazoloquinoline core in the target compound enables stronger π-π interactions with biological targets (e.g., kinase ATP-binding pockets) compared to the triazine-based metsulfuron-methyl, which acts as an acetolactate synthase (ALS) inhibitor in plants .
Thiophene Ester Modifications
- Target Compound vs. Tetrahydrobenzo[b]thiophene Analog (CAS 442865-35-2): Saturation of the benzo[b]thiophene ring in the analog (CAS 442865-35-2) reduces ring strain and enhances solubility in aqueous media, as predicted by LogP calculations .
Preparation Methods
Regioselectivity Challenges in Triazoloquinoline Formation
The cyclization of 2-hydrazinoquinoline (5 ) with CS₂ requires precise temperature control to avoid ring-opening or dimerization byproducts. Substituting pyridine with DMF increases reaction efficiency (yield improves from 60% to 78%) but may complicate purification due to higher polarity byproducts.
Thiophene Functionalization Trade-offs
Direct amination of the thiophene core via the Chichibabin reaction (NH₃, NaNH₂) offers a one-step route to 13 but suffers from low yields (<40%). The nitro-reduction pathway, while lengthier, ensures higher regioselectivity and scalability.
Sulfanyl Acetamide Coupling Efficiency
The use of N-methylimidazole as a base, as highlighted in, minimizes O-acylation side reactions compared to traditional bases like triethylamine. However, excess chloroacetyl chloride (>1.2 equiv) risks forming bis-acylated byproducts, necessitating careful stoichiometric control.
Comparative Data Table: Reaction Yields and Conditions
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate?
- Answer: The synthesis typically involves multi-step reactions:
Triazoloquinoline core formation : Cyclocondensation of quinoline derivatives with thiosemicarbazides or hydrazine derivatives under reflux conditions .
Thioether linkage introduction : Reaction of the triazoloquinoline intermediate with chloroacetyl chloride, followed by nucleophilic substitution using a thiol-containing thiophene precursor (e.g., 5-phenylthiophene-3-carboxylate derivatives) .
Esterification : Final step involves methyl esterification of the carboxylic acid group using methanol under acidic catalysis .
- Key considerations : Optimize reaction temperatures (e.g., 80–100°C for cyclocondensation) and stoichiometric ratios to minimize byproducts.
Q. How is the compound structurally characterized post-synthesis?
- Answer: Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions, particularly the methyl group on the triazoloquinoline ring and the phenylthiophene moiety .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ peak for ) .
- X-ray crystallography : For definitive confirmation of the triazoloquinoline-thiophene linkage and spatial arrangement, if single crystals are obtainable .
Q. What pharmacological screening assays are recommended for initial bioactivity assessment?
- Answer: Prioritize assays based on structural analogs:
- Antioxidant activity : DPPH radical scavenging assay, comparing IC values against ascorbic acid .
- Anti-inflammatory potential : COX-1/COX-2 inhibition assays or TNF-α suppression in macrophage models .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HepG2, HEK293) to establish preliminary safety profiles .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the thioether bond formation step?
- Answer:
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity between the triazoloquinoline-sulfanylacetyl chloride and thiophene-amine .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Temperature control : Maintain 50–60°C to balance reaction rate and decomposition risks .
- Monitoring by TLC/HPLC : Track reaction progress to terminate at peak product formation .
Q. What strategies address conflicting bioactivity data across studies (e.g., antioxidant vs. pro-oxidant effects)?
- Answer:
- Assay validation : Ensure consistency in experimental conditions (e.g., pH, incubation time) and use internal standards (e.g., Trolox for antioxidant assays) .
- Redox profiling : Use cyclic voltammetry to characterize the compound’s redox potential, which may explain dual antioxidant/pro-oxidant behavior .
- Structural analogs : Synthesize derivatives with modified electron-withdrawing/donating groups to isolate contributing moieties .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Answer:
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 or NF-κB) using software like AutoDock Vina, referencing crystallographic data from related triazoloquinoline derivatives .
- QSAR studies : Correlate substituent effects (e.g., methyl groups, thioether linkages) with bioactivity trends to guide derivative design .
- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .
Q. What are best practices for resolving spectral data discrepancies (e.g., unexpected NMR peaks)?
- Answer:
- Isotopic labeling : Use N or C-labeled precursors to assign ambiguous signals in complex regions (e.g., triazole ring protons) .
- 2D NMR techniques : Employ HSQC and HMBC to resolve overlapping peaks in the aromatic and thiophene regions .
- Purity verification : Re-crystallize the compound and re-run HPLC with a high-resolution column (C18, 5 µm) to exclude impurities .
Safety and Handling
Q. What safety protocols are critical when handling this compound in vitro?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
